4-Bromo-6-nitro-1H-indazole-3-carbonitrile

Medicinal Chemistry Drug-likeness ADME Prediction

4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS 885518-59-2) is a heterocyclic building block belonging to the indazole-3-carbonitrile family, distinguished by three electron-withdrawing substituents—a bromo group at C4, a nitro group at C6, and a cyano group at C3—arrayed on the indazole core. Its molecular formula is C8H3BrN4O2, with a molecular weight of 267.04 g/mol, a computed LogP of 2.24, and a topological polar surface area (TPSA) of 98.3 Ų.

Molecular Formula C8H3BrN4O2
Molecular Weight 267.04 g/mol
CAS No. 885518-59-2
Cat. No. B1291804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-nitro-1H-indazole-3-carbonitrile
CAS885518-59-2
Molecular FormulaC8H3BrN4O2
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C#N)Br)[N+](=O)[O-]
InChIInChI=1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12)
InChIKeyBWPLCIKGEAWQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS 885518-59-2): A Triple-Substituted Indazole Scaffold for MedChem Library Synthesis


4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS 885518-59-2) is a heterocyclic building block belonging to the indazole-3-carbonitrile family, distinguished by three electron-withdrawing substituents—a bromo group at C4, a nitro group at C6, and a cyano group at C3—arrayed on the indazole core [1]. Its molecular formula is C8H3BrN4O2, with a molecular weight of 267.04 g/mol, a computed LogP of 2.24, and a topological polar surface area (TPSA) of 98.3 Ų [2]. The compound is catalogued under MDL number MFCD07781328 and EPA DSSTox identifier DTXSID00646149, confirming its regulatory-grade chemical identity for procurement and research use .

Why 4-Bromo-6-nitro-1H-indazole-3-carbonitrile Cannot Be Replaced by Simpler Indazole-3-carbonitrile Analogs in Synthetic or Screening Workflows


Substituting 4-Bromo-6-nitro-1H-indazole-3-carbonitrile with a seemingly similar indazole-3-carbonitrile analog—such as the 4-bromo-only, 6-nitro-only, or des-bromo/des-nitro parent scaffold—fundamentally alters the compound's physicochemical property vector, orthogonal synthetic accessibility, and potential biological target engagement profile. The co-presence of Br, NO2, and CN groups on the same indazole core produces a TPSA of 98.3 Ų—approximately 87% higher than the 52.5 Ų of the des-nitro 4-bromo analog —while the LogP shifts to 2.24 from the parent scaffold's 1.43 . Removing any one substituent eliminates an entire vector for sequential derivatization (cross-coupling at C4, reduction at C6, or nitrile transformation at C3), collapsing the scaffold's utility for divergent library synthesis from three orthogonal reaction loci to two or fewer [1].

Quantitative Comparator Evidence: 4-Bromo-6-nitro-1H-indazole-3-carbonitrile vs. Its Closest Indazole-3-carbonitrile Analogs


Topological Polar Surface Area (TPSA) Differentiation: 4-Bromo-6-nitro-1H-indazole-3-carbonitrile vs. 4-Bromo-1H-indazole-3-carbonitrile

4-Bromo-6-nitro-1H-indazole-3-carbonitrile exhibits a TPSA of 98.3 Ų, compared to 52.47 Ų for the des-nitro analog 4-Bromo-1H-indazole-3-carbonitrile (CAS 1167055-55-1), representing an 87% increase. Both values are computed using the same methodology (ACD/Labs Percepta or Cactvs engine) on their respective PubChem and ChemSrc records [1]. This difference is driven solely by the presence of the 6-nitro group, which adds two oxygen atoms and significantly increases hydrogen-bond acceptor count from 3 to 4 [1].

Medicinal Chemistry Drug-likeness ADME Prediction

LogP Differentiation for Lipophilicity-Guided Library Design: Triple- vs. Mono-Substituted Indazole-3-carbonitriles

The target compound has a computed LogP of 2.24 (ChemSrc) / 2.1 (PubChem XLogP3), compared to LogP 1.43–1.54 for the unsubstituted parent 1H-Indazole-3-carbonitrile (CAS 50264-88-5), LogP 1.87 for the 6-nitro-only analog (CAS 858661-74-2), and LogP 2.20 for the 4-bromo-only analog (CAS 1167055-55-1) . The incremental LogP contributions of the nitro group (polar, LogP-lowering ~0.3–0.4 units relative to the 4-bromo analog) and the bromo group (lipophilic, LogP-elevating ~0.8 units relative to the parent) are simultaneously expressed in a single scaffold, yielding a moderately lipophilic compound not achievable by any single-substituent analog .

Physicochemical Profiling Lipophilicity Optimization Fragment-Based Drug Discovery

Orthogonal Synthetic Handle Count: 4-Bromo-6-nitro-1H-indazole-3-carbonitrile Compared to Mono- and Di-Substituted Analogs

4-Bromo-6-nitro-1H-indazole-3-carbonitrile provides three chemically orthogonal reactive sites on a single indazole scaffold: (i) the C4–Br bond for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings; (ii) the C6–NO2 group for selective reduction to a primary amine (C6–NH2), enabling subsequent amide coupling or diazotization; and (iii) the C3–CN group for hydrolysis to carboxylic acid, conversion to tetrazole, or reduction to aminomethyl [1]. By comparison, 4-Bromo-1H-indazole-3-carbonitrile (CAS 1167055-55-1) offers only two orthogonal handles (Br + CN), 6-Nitro-1H-indazole-3-carbonitrile (CAS 858661-74-2) offers two (NO2 + CN), and 4-Bromo-6-nitro-1H-indazole (CAS 885518-54-7) offers two (Br + NO2 but lacks the C3 nitrile) . The target thus permits a minimum of three sequential, chemoselective derivatization steps from a single starting material—a 50% increase in accessible diversity points over any two-handle analog [1].

Divergent Synthesis Structure-Activity Relationship (SAR) Parallel Library Chemistry

Commercial Purity Grade Availability: NLT 98% High-Purity Grade vs. Standard 95–97% Comparator Grades

4-Bromo-6-nitro-1H-indazole-3-carbonitrile is commercially available at a certified purity specification of NLT 98% (MolCore, ISO-certified), with supporting analytical documentation including NMR, HPLC, and GC traceability . In parallel, the compound is also supplied at 95% minimum purity by AKSci (product X6189) and CymitQuimica (ref. IN-DA004DBU) . For comparison, the des-nitro analog 4-Bromo-1H-indazole-3-carbonitrile is typically offered at 97% purity (AKSci, Fluorochem, Aladdin), the 6-nitro-only analog at 97% (Bidepharm), and 4-Bromo-6-nitro-1H-indazole at 95–97% . The availability of an NLT 98% grade provides a quantifiably tighter purity specification for the target compound, reducing the impurity burden by up to 3 percentage points versus the most common comparator grades.

Quality Control Procurement Specification ISO-Certified Supply

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Library Design

The target compound has a molecular weight of 267.04 Da with 15 heavy atoms, compared to 222.04 Da (12 heavy atoms) for 4-Bromo-1H-indazole-3-carbonitrile, 188.14 Da (10 heavy atoms) for 6-Nitro-1H-indazole-3-carbonitrile, and 143.15 Da (8 heavy atoms) for the parent 1H-Indazole-3-carbonitrile [1]. The stepwise addition of the 6-nitro group (+45 Da) and the 4-bromo group (+79 Da relative to parent) places the target compound at the upper boundary of the fragment-like molecular weight range (typically defined as MW ≤ 300 Da) while its di-substituted and mono-substituted analogs sit more centrally within it. This incremental MW differentiation enables systematic exploration of steric and electronic effects across an analog series without breaching lead-like property thresholds [1].

Fragment-Based Drug Discovery (FBDD) Library Enumeration Lead-Like Property Space

Class-Level Biological Rationale: 4-Bromo-6-nitro Substitution Pattern vs. 5-Nitro Isomer in the Context of Rho Kinase (ROCK) Inhibition

While no direct biological data exist for 4-Bromo-6-nitro-1H-indazole-3-carbonitrile itself, the 5-nitro positional isomer (DL0805, CAS 90348-29-1) has been characterized as a Rho kinase (ROCK-I) inhibitor with an IC50 of 6.67 μM, exhibiting vasorelaxant activity in rat aortic ring models . Lead optimization of DL0805 yielded analogs 4a (IC50 = 0.27 μM) and 4b (IC50 = 0.17 μM), representing 24- and 39-fold potency improvements, respectively [1]. The 4-bromo-6-nitro substitution pattern of the target compound is regioisomeric to DL0805's 5-nitro pattern, introducing a sterically demanding bromo substituent ortho to the C3-carbonitrile that is absent in the 5-nitro scaffold. This regioisomeric variation has been shown in related indazole kinase inhibitor series to modulate selectivity between ROCK-I and ROCK-II isoforms through altered hinge-region binding geometry [1].

Kinase Inhibition ROCK1/ROCK2 Nitroindazole Pharmacology

Procurement-Driven Application Scenarios for 4-Bromo-6-nitro-1H-indazole-3-carbonitrile Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams constructing focused kinase inhibitor or GPCR-targeted libraries benefit from the three orthogonal reactive handles (C4-Br, C6-NO2, C3-CN) that enable up to three sequential chemoselective transformations from a single building block without requiring N-protection of the indazole NH [1]. The C4-bromo substituent undergoes Suzuki-Miyaura cross-coupling under mild Pd-catalyzed conditions in good to excellent yields as demonstrated for unprotected bromoindazoles, the C6-nitro group is reduced to a primary amine for amide library enumeration, and the C3-carbonitrile is converted to a carboxylic acid, tetrazole, or aminomethyl moiety—yielding a combinatorial diversification space of at least three independently variable positions from a single procurement batch [1].

Fragment-Based Screening with Systematic Physicochemical Property Escalation

Fragment-based drug discovery (FBDD) programs requiring a graduated series of indazole-3-carbonitrile fragments spanning MW 143–267 Da, LogP 1.4–2.2, and TPSA 52–98 Ų can procure the target compound as the terminal, most-elaborated member of the series alongside the parent scaffold and mono-substituted analogs [1][2]. The target compound's TPSA of 98.3 Ų places it above the ~90 Ų threshold associated with reduced CNS penetration, making it a valuable comparator fragment for assessing TPSA-dependent binding-site accessibility when screened in parallel with the lower-TPSA 4-bromo-only analog (52.5 Ų) against the same target panel [1].

Kinase Inhibitor SAR Exploration via Nitro Group Positional Isomer Pairing

Research groups investigating Rho kinase (ROCK) or nitric oxide synthase (NOS) inhibition can procure 4-Bromo-6-nitro-1H-indazole-3-carbonitrile as a complementary scaffold to the well-characterized 5-nitro isomer DL0805 (ROCK-I IC50 = 6.67 μM) [1][2]. The 4-bromo-6-nitro regioisomeric substitution pattern introduces both electronic perturbation (shift of the nitro group from C5 to C6) and steric bulk (addition of Br at C4 ortho to the C3-carbonitrile), enabling systematic evaluation of hinge-region binding geometry and selectivity modulation between ROCK-I and ROCK-II isoforms—a key differentiation axis for hypertension and glaucoma therapeutic programs [2].

High-Purity Intermediate for Regulated Preclinical Candidate Synthesis

For contract research organizations (CROs) and pharmaceutical development teams requiring a building block with documented, certifiable purity for GLP-compliant preclinical candidate synthesis, the NLT 98% purity grade available from ISO-certified suppliers (MolCore) provides a quantifiable 1–3 percentage-point purity advantage over the 95–97% typical of comparator indazole-3-carbonitrile analogs [1][2]. The availability of batch-specific analytical documentation (NMR, HPLC, GC) directly supports regulatory filing requirements and reduces the risk of impurity-related batch failure in downstream GMP intermediate production [1].

Quote Request

Request a Quote for 4-Bromo-6-nitro-1H-indazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.